
(4-(Pyridazin-3-yloxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Selective Cyclooxygenase Inhibitor
Compounds structurally related to pyridazinones, such as ABT-963, demonstrate potent and selective inhibition of COX-2 over COX-1. This selectivity is crucial for developing therapeutic agents aimed at treating inflammation and pain with minimized gastrointestinal side effects. The ability of these compounds to reduce prostaglandin E2 production and alleviate inflammation and pain in animal models underscores their potential in arthritis treatment and other inflammatory conditions (Asif, 2016).
Central Nervous System (CNS) Acting Drugs
The structural diversity of heterocyclic compounds, including those with pyridazinone rings, provides a basis for synthesizing novel CNS-acting drugs. The presence of nitrogen, sulfur, and oxygen in these heterocycles contributes to a wide range of CNS effects, from antidepressant and anticonvulsant to anxiolytic activities. This versatility highlights the role of such compounds in developing new treatments for CNS disorders (Saganuwan, 2017).
Tuberculosis Treatment
Macozinone, a piperazine-benzothiazinone derivative undergoing clinical studies for tuberculosis (TB) treatment, exemplifies the therapeutic potential of structurally complex heterocycles. Its mechanism involves inhibiting the synthesis of arabinan polymers in the Mycobacterium tuberculosis cell wall, showcasing the critical role of advanced synthetic compounds in addressing global health challenges like TB (Makarov & Mikušová, 2020).
Antitumor and Antioxidant Effects
Coumarins, closely related to the compound of interest through their heterocyclic nature, exhibit a wide spectrum of biological activities, including antitumor and antioxidant effects. Structural modifications of these molecules can significantly enhance their bioactivity, highlighting the importance of chemical innovation in developing more effective and less toxic therapeutic agents (Jing-Jing Zhu & Jian-Guo Jiang, 2018).
Direcciones Futuras
Piperidine derivatives, which are present in this compound, have been the subject of recent scientific literature, leading to the formation of various piperidine derivatives and their applications in the pharmaceutical industry . This suggests that there could be potential future directions for the development and study of this compound.
Propiedades
IUPAC Name |
(4-pyridazin-3-yloxypiperidin-1-yl)-[4-(trifluoromethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O3/c18-17(19,20)26-14-5-3-12(4-6-14)16(24)23-10-7-13(8-11-23)25-15-2-1-9-21-22-15/h1-6,9,13H,7-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTHNTSMOFHFRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CC=C2)C(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(4-fluorobenzyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2731797.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide](/img/structure/B2731799.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)acetamide hydrochloride](/img/structure/B2731800.png)
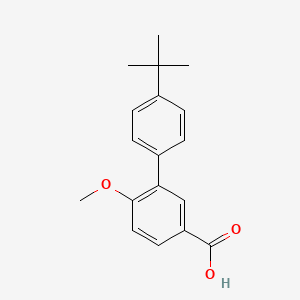
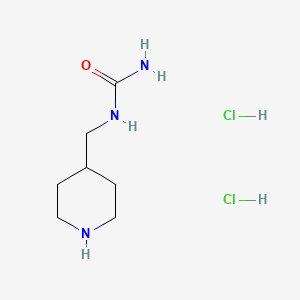
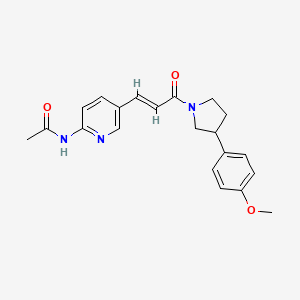
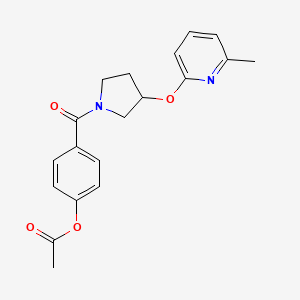
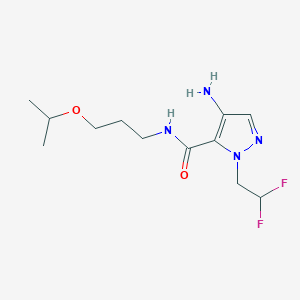
![2-(3-Chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B2731809.png)
![Ethyl 8-fluoro-4-[3-(trifluoromethyl)phenoxy]quinoline-3-carboxylate](/img/structure/B2731810.png)

![4-{[(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetyl]amino}-N-(2,4-dimethoxybenzyl)benzamide](/img/structure/B2731816.png)
![2-{4-[(4-Bromophenyl)sulfonyl]piperazino}-4,8-dimethylquinoline](/img/structure/B2731817.png)
![(2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-amine](/img/structure/B2731820.png)